molecular formula C18H23N5O3S B2990732 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921789-46-0

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2990732
CAS No.: 921789-46-0
M. Wt: 389.47
InChI Key: DGCIQBFDMVDWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens . The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor .

Biochemical Pathways

The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds . Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment . .

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIQBFDMVDWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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